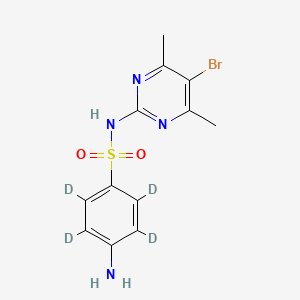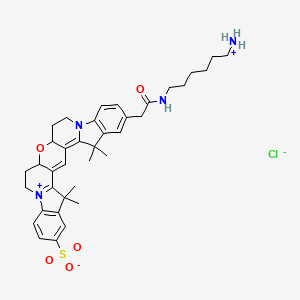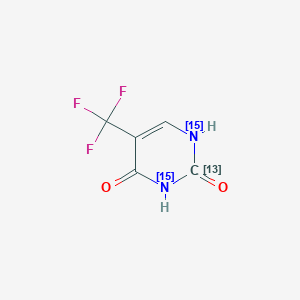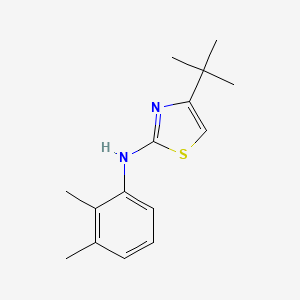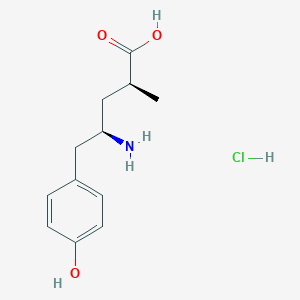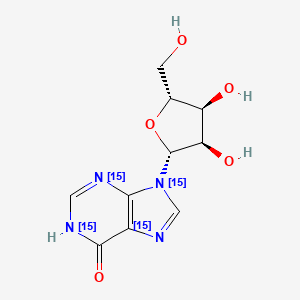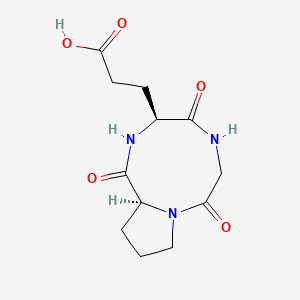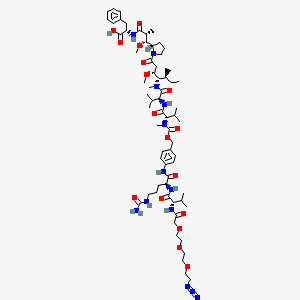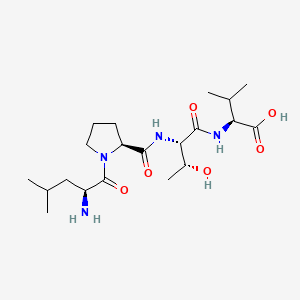
Tetrapeptide-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrapeptide-1 is a bioactive peptide composed of four amino acids linked by peptide bonds. It is classified as an oligopeptide and is known for its pharmacological activity, particularly in protein-protein signaling. This compound has been widely studied for its antioxidant properties and is commonly used in cosmetic formulations for its anti-aging effects .
准备方法
Synthetic Routes and Reaction Conditions: Tetrapeptide-1 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used as the N-terminal protecting group. The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next amino acid is activated using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and added to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired tetrapeptide is formed.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA)
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: Tetrapeptide-1 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
科学研究应用
Tetrapeptide-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Studied for its role in cell signaling and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Widely used in cosmetic formulations for its anti-aging effects, promoting collagen synthesis and reducing wrinkles .
作用机制
Tetrapeptide-1 exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Neutralizes free radicals and reduces oxidative stress.
Collagen Synthesis: Stimulates the production of collagen, improving skin elasticity and reducing wrinkles.
Anti-Inflammatory Effects: Inhibits the production of pro-inflammatory cytokines, reducing inflammation
相似化合物的比较
Tetrapeptide-1 can be compared with other similar compounds such as:
Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory and anti-aging effects.
Acetyl Tetrapeptide-9: Stimulates collagen synthesis and improves skin texture.
Acetyl Tetrapeptide-11: Promotes keratinocyte growth and enhances skin barrier function
Uniqueness: this compound is unique due to its specific sequence and combination of amino acids, which confer its distinct antioxidant and anti-aging properties. Its ability to stimulate collagen synthesis and reduce inflammation makes it particularly valuable in cosmetic applications .
属性
分子式 |
C20H36N4O6 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H36N4O6/c1-10(2)9-13(21)19(28)24-8-6-7-14(24)17(26)23-16(12(5)25)18(27)22-15(11(3)4)20(29)30/h10-16,25H,6-9,21H2,1-5H3,(H,22,27)(H,23,26)(H,29,30)/t12-,13+,14+,15+,16+/m1/s1 |
InChI 键 |
BIKXAJOSLRDPNM-YXMSTPNBSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N)O |
规范 SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)
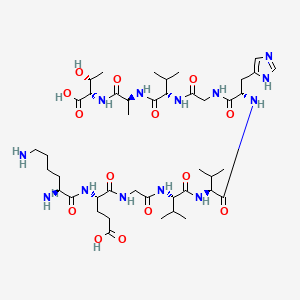
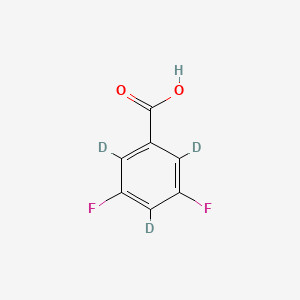
![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione](/img/structure/B12387326.png)
